molecular formula C18H31NO2Si B13938229 (1-Benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-yl)methanol

(1-Benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-yl)methanol

Cat. No.: B13938229
M. Wt: 321.5 g/mol
InChI Key: NMJXKPOVBRWNHU-UHFFFAOYSA-N
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Description

(1-Benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-yl)methanol: is a chemical compound with the molecular formula C18H31NO2Si and a molecular weight of 321.54 g/mol . This compound is known for its high purity and is often used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-yl)methanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole as a base. The reaction is carried out in dichloromethane (DCM) at low temperatures (0°C) and then allowed to warm to room temperature. The reaction mixture is then concentrated under reduced pressure, and the residue is purified by column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but with optimized parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (1-Benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of deprotected alcohols or other substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, (1-Benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-yl)methanol is used as an intermediate in the synthesis of various complex molecules. It serves as a building block for the preparation of other compounds .

Biology: In biological research, this compound is used to study the effects of different functional groups on biological activity. It is also used in the synthesis of biologically active molecules .

Medicine: In medicinal chemistry, this compound is used in the development of new drugs. It serves as a precursor for the synthesis of potential therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and fine chemicals. It is also used in the development of new materials .

Mechanism of Action

The mechanism of action of (1-Benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The compound can act as a precursor for the synthesis of molecules that interact with enzymes, receptors, or other proteins. The tert-butyldimethylsilyl group provides stability and protection during chemical reactions, allowing for selective modifications .

Comparison with Similar Compounds

  • (2R,4R)-1-Benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-yl)methanol
  • tert-Butyl (3R,5S)-3-((tert-butyldimethylsilyl)oxy)-5-hydroxypiperidine-1-carboxylate
  • (3S,5R)-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol

Comparison: Compared to similar compounds, (1-Benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-yl)methanol is unique due to its specific structure, which provides distinct reactivity and stability. The presence of the benzyl group and the tert-butyldimethylsilyl group offers unique chemical properties that make it suitable for various applications in research and industry .

Properties

IUPAC Name

[1-benzyl-4-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO2Si/c1-18(2,3)22(4,5)21-17-11-16(14-20)19(13-17)12-15-9-7-6-8-10-15/h6-10,16-17,20H,11-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJXKPOVBRWNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(N(C1)CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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